molecular formula C8H12N2O2 B7785575 methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 123374-29-8

methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B7785575
CAS No.: 123374-29-8
M. Wt: 168.19 g/mol
InChI Key: VNSGGDXXYZQRKM-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Academic Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core scaffold for a multitude of compounds with diverse applications. mdpi.commdpi.com These derivatives are privileged frameworks in the chemical industry, playing crucial roles in medicinal chemistry, agriculture, and materials science. mdpi.commdpi.com In pharmacology, the pyrazole nucleus is a component of numerous established drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. researchgate.netnbinno.comnih.gov

In the agrochemical sector, pyrazole-containing compounds are integral to the formulation of modern herbicides, insecticides, and fungicides, contributing significantly to crop protection. clockss.orgscielo.brresearchgate.net The versatility of the pyrazole ring also extends to materials science, where its derivatives are investigated for use in dyes, fluorescent materials, and polymers. researchgate.netchim.it The sustained interest in this class of compounds is driven by their adaptable chemical nature, which allows for extensive functionalization to fine-tune their physical, chemical, and biological properties. mdpi.comnbinno.com

Historical Context of Pyrazole-4-Carboxylates in Organic Synthesis

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered the pyrazole ring system. mdpi.comchim.itbritannica.com Knorr's foundational work involved the reaction of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine (B178648) derivative (phenylhydrazine), a method now famously known as the Knorr pyrazole synthesis. wikipedia.orgjk-sci.comresearchgate.net This condensation reaction remains a cornerstone for constructing the pyrazole core and often produces a mixture of regioisomers, a challenge that has driven much of the subsequent innovation in the field. wikipedia.org

The synthesis of pyrazole-4-carboxylates, a specific and highly useful subclass, has evolved significantly over the decades. One of the most important methods for introducing functionality at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction typically uses a phosphorus oxychloride/dimethylformamide reagent to formylate hydrazones or other suitable precursors, yielding pyrazole-4-carbaldehydes. arkat-usa.orgchemmethod.comrsc.org These aldehydes are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids or esters, providing reliable access to pyrazole-4-carboxylates. The development of these and other synthetic protocols has been crucial for making a wide array of substituted pyrazole-4-carboxylates available for research and development.

Current Significance of Methyl 1-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate in Contemporary Chemical Science

This compound (CAS No. 123374-29-8) is a specific, polysubstituted member of the pyrazole-4-carboxylate family. While detailed academic studies focusing exclusively on this molecule are not extensively documented in prominent literature, its significance can be understood through its structural relation to other high-value pyrazole intermediates.

Compounds with the 1,3-disubstituted pyrazole-4-carboxylate scaffold are recognized as key building blocks in various industrial applications. For instance, the closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a critical precursor in the manufacture of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. clockss.orgwikipedia.org These agrochemicals are vital for controlling fungal diseases in a wide range of crops. The structural elements of this compound—specifically the N-ethyl group, the C3-methyl group, and the C4-methyl carboxylate—make it a valuable synthon for creating diverse molecular architectures. Its ester functionality allows for further chemical modification, such as conversion to amides, which is a common feature in many biologically active pyrazole derivatives. scielo.br Therefore, its primary significance in contemporary chemical science lies in its potential as a versatile intermediate for the synthesis of novel, high-value molecules, particularly within the agrochemical and pharmaceutical sectors.

Research Landscape and Emerging Trends for Pyrazole Carboxylates

The research landscape for pyrazole carboxylates is dynamic, with a continuous drive towards more efficient, selective, and sustainable synthetic methods. A prominent trend is the development of regioselective syntheses to overcome the classic challenge of isomeric mixtures inherent in methods like the Knorr synthesis. Modern approaches utilize advanced catalytic systems and novel precursors, such as N-alkylated tosylhydrazones and sydnones, to achieve complete control over regioselectivity in the construction of polysubstituted pyrazoles. acs.orgacs.org

Another major trend is the increasing use of multicomponent reactions (MCRs). rsc.org These reactions allow for the assembly of complex pyrazole structures in a single step from three or more starting materials, which improves atom economy and reduces waste. Furthermore, there is a growing emphasis on "green chemistry," involving the use of environmentally benign solvents like water, microwave-assisted reactions, and recyclable catalysts to make pyrazole synthesis more sustainable. jk-sci.com Concurrently, research continues to expand the applications of pyrazole carboxylates, with ongoing investigations into their potential as novel therapeutic agents, advanced agrochemicals, and functional materials. researchgate.netnbinno.comchim.it

Scope and Objectives of Academic Investigations into this compound

Academic investigations into specific molecules like this compound and its analogues typically encompass several core objectives. A primary goal is the development and optimization of synthetic routes that are efficient, cost-effective, and provide high yields and purity. tandfonline.com This includes exploring different starting materials, catalysts, and reaction conditions to establish a robust protocol for its preparation.

A second major objective is the thorough characterization of the compound and any new derivatives synthesized from it. This involves the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy, to confirm molecular structures. mdpi.com

Finally, a significant portion of academic research is dedicated to exploring the potential utility of such compounds. For a pyrazole-4-carboxylate, this would involve using it as a building block to synthesize a library of new molecules (e.g., pyrazole-4-carboxamides). scielo.br These new compounds would then be screened for biological activity in therapeutic areas like oncology or infectious diseases, or for potential applications in agriculture as pesticides or herbicides. researchgate.netclockss.org Such studies aim to establish structure-activity relationships (SAR), which provide critical insights for designing more potent and selective molecules in the future.

Data Tables

Table 1: Key Synthetic Methodologies for Pyrazole Rings

Synthesis MethodPrecursorsDescriptionKey Features
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound + Hydrazine derivativeA classic condensation reaction to form the pyrazole ring. wikipedia.orgFoundational method; can result in regioisomeric mixtures. wikipedia.org
Vilsmeier-Haack Reaction Hydrazone + Vilsmeier Reagent (POCl₃/DMF)Used to formylate the pyrazole ring at the 4-position, creating pyrazole-4-carbaldehydes which are precursors to carboxylates. researchgate.netarkat-usa.orgKey method for C4-functionalization; versatile and widely used. mdpi.com
[3+2] Cycloaddition Alkyne + Diazo compound or SydnoneA reaction where a three-atom dipole reacts with a two-atom component to form the five-membered pyrazole ring. acs.orgnih.govAllows for high regioselectivity with appropriate substrates and catalysts. acs.org
Multicomponent Reactions Aldehyde + Active methylene (B1212753) compound + Hydrazine + etc.Multiple starting materials combine in a one-pot reaction to build the pyrazole core and its substituents. rsc.orgHighly efficient, convergent, and aligns with green chemistry principles.

Table 2: Applications of Pyrazole Derivatives in Various Fields

FieldApplication ExamplesDescription
Pharmaceuticals Anti-inflammatory, Anticancer, Antimicrobial agentsThe pyrazole scaffold is a common feature in many drugs due to its favorable interaction with biological targets. researchgate.netnbinno.comnih.gov
Agrochemicals Fungicides (SDHI), Herbicides (HPPD inhibitors), InsecticidesPyrazole derivatives are used to protect crops from a wide range of pests and diseases. clockss.orgscielo.brnbinno.com
Materials Science Dyes, Fluorescent Probes, PolymersThe aromatic and electronic properties of the pyrazole ring are utilized in the design of functional materials. researchgate.netchim.it
Coordination Chemistry Ligands for CatalysisPyrazole-based ligands are used to create metal complexes that can catalyze various organic transformations. chim.it

Classical Approaches to Pyrazole Ring Formation

Traditional methods for pyrazole synthesis have been foundational in heterocyclic chemistry, providing robust and versatile routes to the pyrazole core. These strategies typically involve the formation of the five-membered ring through the reaction of precursors that contain the necessary nitrogen and carbon atoms.

The most common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester. nih.govyoutube.com This reaction proceeds through the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

For the specific synthesis of this compound, this would involve the reaction of ethylhydrazine (B1196685) with a suitable β-dicarbonyl compound, such as methyl 2-acetyl-3-oxobutanoate. The regioselectivity of the reaction, which determines the final substitution pattern, can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For instance, when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of regioisomers can be formed. nih.gov

A significant advancement in this area is the one-pot synthesis where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.orgorganic-chemistry.org This method avoids the often difficult isolation of the intermediate diketone and is applicable to a wide range of substrates. organic-chemistry.org

Table 1: Examples of Classical Condensation for Pyrazole Synthesis

Hydrazine Derivative 1,3-Dicarbonyl Compound Conditions Product Type Reference
Hydrazine Hydrate (B1144303) Acetylacetone Not specified 3,5-Dimethylpyrazole youtube.com
Phenylhydrazine (B124118) 2-(trifluoromethyl)-1,3-diketone Refluxing ethanol 1,3,4,5-tetrasubstituted pyrazole nih.gov
Hydrazine In situ generated 1,3-diketones LiHMDS, Toluene Various substituted pyrazoles nih.govorganic-chemistry.org

[3+2] Cycloaddition reactions represent another fundamental approach to the pyrazole core. The most common variant is the 1,3-dipolar cycloaddition between a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile). rsc.org When alkynes are used, pyrazoles are formed directly. This method can be performed simply by heating the components, often under solvent-free conditions, which aligns with principles of green chemistry. rsc.org

The regioselectivity of these cycloadditions can be a challenge, but the use of alkyne surrogates, such as α-bromocinnamaldehyde, can provide excellent control. nih.gov In such cases, the reaction proceeds through a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov Another notable cycloaddition strategy involves the reaction of sydnones with alkynes, which offers a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Table 2: Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipole Dipolarophile Conditions Product Type Reference
Diazo compounds Alkynes Heating, solvent-free Substituted pyrazoles rsc.org
Nitrile imines α-Bromocinnamaldehyde Triethylamine 1,3,4,5-Tetrasubstituted pyrazoles nih.gov
Sydnones Alkynes Copper-catalyzed 1,4-Disubstituted pyrazoles organic-chemistry.org

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.org This approach enhances atom economy and operational simplicity compared to traditional multi-step syntheses. mdpi.com

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, Yb(PFO)₃ has been used as an efficient catalyst for a three-component synthesis of persubstituted pyrazoles. beilstein-journals.org Another variation is a four-component reaction involving aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, often catalyzed by a simple base like piperidine in an aqueous medium, to produce pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov The modular nature of MCRs allows for the generation of a wide diversity of pyrazole structures by simply varying the starting components. beilstein-journals.org

Table 3: Examples of Multi-Component Reactions for Pyrazole Synthesis

Components Catalyst/Solvent Reaction Type Product Type Reference
Aldehydes, β-ketoesters, hydrazines Yb(PFO)₃ Three-component Persubstituted pyrazoles beilstein-journals.org
Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate Piperidine / Water Four-component Pyrano[2,3-c]pyrazoles mdpi.com
1,3-Diketones, aldehydes, hydrazines [bmim][InCl₄] (Ionic Liquid) Three-component Fully substituted and anellated pyrazoles nih.gov

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of pyrazole synthesis. These methods often operate under milder conditions and offer access to substitution patterns that are difficult to achieve through classical routes.

Transition metals play a pivotal role in modern pyrazole synthesis, catalyzing a range of transformations from condensation reactions to C-H functionalization. researchgate.netrsc.org Copper catalysts, for instance, are effective in promoting condensation reactions under acid-free conditions at room temperature. organic-chemistry.org A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides an efficient route to a broad range of pyrazole derivatives, using molecular oxygen as the terminal oxidant. organic-chemistry.orgnih.gov

Iron-based ionic liquids have also been utilized as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature, offering a green chemistry approach with catalyst reusability. ias.ac.in Furthermore, palladium-catalyzed reactions are widely used for the late-stage functionalization of the pyrazole ring through C-H activation, allowing for the introduction of aryl, alkenyl, and other groups without the need for pre-functionalized substrates. rsc.orgdntb.gov.ua Ruthenium(II) has been shown to catalyze the intramolecular oxidative C-N coupling to form challenging tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Table 4: Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

Metal Catalyst Substrates Reaction Type Key Feature Reference
Copper(I) salts β,γ-Unsaturated hydrazones Aerobic oxidative cyclization Uses O₂ as oxidant nih.gov
Iron(III) in Ionic Liquid Hydrazines, 1,3-Diketones Condensation Reusable catalyst, room temperature ias.ac.in
Palladium Pyrazole core, Aryl halides C-H Arylation Direct functionalization of pyrazole ring rsc.orgdntb.gov.ua

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for pyrazole synthesis. This approach often provides high levels of stereoselectivity and is considered a "green" methodology. nih.gov

A notable example is the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds (ketones, β-ketoesters, aldehydes) and diazoacetates, catalyzed by secondary amines like pyrrolidine. nih.gov This reaction proceeds efficiently at room temperature with a simple and inexpensive catalyst to generate highly substituted pyrazoles with excellent regioselectivity. nih.gov Cinchona alkaloids have been employed as organocatalysts in tandem Michael addition and Thorpe-Ziegler type reactions to achieve the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles. researchgate.net These methods highlight the power of organocatalysis to construct complex heterocyclic systems with high precision.

Table 5: Organocatalytic Syntheses of Pyrazole Derivatives

Organocatalyst Substrates Reaction Type Key Feature Reference
Secondary Amines (e.g., Pyrrolidine) Carbonyl compounds, Diazoacetates [3+2] Cycloaddition Metal-free, high regioselectivity nih.gov

Photocatalytic and Electrocatalytic Approaches in Heterocycle Formation

Recent innovations in synthetic chemistry have introduced photocatalysis and electrocatalysis as powerful tools for constructing heterocyclic scaffolds like pyrazoles under mild conditions. These methods utilize light energy or electric current to drive chemical reactions, often avoiding the need for high temperatures or harsh reagents.

Visible-light photoredox catalysis, in particular, has enabled novel pathways for pyrazole synthesis. organic-chemistry.org This approach typically involves a photocatalyst, such as eosin (B541160) Y or ruthenium complexes, that absorbs light and initiates a series of single-electron transfer events. acs.org These processes can generate reactive radical intermediates that participate in cyclization reactions. For instance, a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation allows for the regioselective synthesis of pyrazoles. acs.org In this method, α,β-unsaturated aldehydes can function as alkyne equivalents, with the aldehyde group acting as a photoremovable directing group. acs.org Another strategy involves the relay visible-light photoredox catalysis, where a single photocatalyst engages in multiple, successive photoredox cycles to achieve a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, efficiently forming the pyrazole ring. acs.org

Electrocatalysis offers another green alternative for pyrazole synthesis. Electrochemical methods can drive reactions like [3+2] dipolar cycloadditions between hydrazones and dipolarophiles to produce pyrazolines and, subsequently, pyrazoles. researchgate.net These reactions can be performed in biphasic aqueous/organic systems, using simple salts like sodium iodide as both a supporting electrolyte and a mediator. researchgate.net Electrosynthesis provides excellent control over reaction conditions through the precise application of electric potential and is highly amenable to scale-up. researchgate.netthieme-connect.com Furthermore, electrocatalysis can facilitate unique transformations, such as N-N bond coupling and subsequent ring cleavage of pyrazole precursors, to generate novel heterocyclic structures under mild, one-pot conditions. thieme-connect.com

Table 1: Examples of Photocatalytic and Electrocatalytic Pyrazole Synthesis
MethodKey Reagents/CatalystReaction TypeKey FeaturesReference
Visible-Light PhotocatalysisEosin Y, Green Light[3+2] Cycloaddition / Norrish Type FragmentationUses α,β-unsaturated aldehydes as alkyne equivalents; mild conditions. organic-chemistry.orgacs.org
Relay PhotocatalysisPhotoredox catalyst (e.g., Ru or Ir complex)Formal [4+1] AnnulationInvolves three successive photoredox cycles with one catalyst for complex scaffold synthesis. acs.org
ElectrocatalysisSodium Iodide (mediator)[3+2] Dipolar CycloadditionEnables direct synthesis from hydrazones; scalable and uses aqueous/organic systems. researchgate.net
ElectrocatalysisUndivided electrochemical cellN-N Coupling and Ring CleavageSynthesizes novel heterocycles from pyrazole precursors under constant current. thieme-connect.com

Heterogeneous Catalysis for Sustainable Pyrazole Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering significant advantages such as easy catalyst separation, recyclability, and reduced waste generation. tandfonline.com In pyrazole synthesis, a wide array of solid catalysts have been developed to replace traditional homogeneous and often corrosive mineral acids. tandfonline.comtandfonline.com

These catalysts include ion-exchange resins like Amberlyst-70, which have proven effective for the condensation of 1,3-diketones with hydrazines in aqueous media at room temperature. mdpi.com Nanocatalysts have also gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity. researchgate.net Examples include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized, serve as magnetically separable catalysts that can be recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov

Mixed Metal Oxides: Tin-cerium oxide (SnO–CeO₂) nanocomposites have been utilized as stable and recyclable catalysts, demonstrating high efficiency in pyrazole synthesis. springerprofessional.de

Supported Catalysts: Materials like silica-coated nickel ferrite (B1171679) nanoparticles functionalized with heteropoly acids (e.g., NiFe₂O₄@SiO₂–H₃PW₁₂O₄₀) act as robust, solid acid catalysts. nih.gov

The use of these catalysts not only simplifies product purification but also aligns with the principles of green chemistry by minimizing catalyst waste and enabling continuous flow processes. The reusability of these catalysts is a key metric for their sustainability.

Table 2: Performance of Recyclable Heterogeneous Catalysts in Pyrazole Synthesis
CatalystReaction TypeSolventRecyclability (Number of Cycles)Key AdvantageReference
Amberlyst-70CondensationWaterAt least 5Inexpensive, non-toxic, thermally stable resin. tandfonline.comresearchgate.net
Fe₃O₄@L-arginineMulticomponent ReactionEthanolAt least 5Magnetic separation, biocompatible components. nih.gov
Graphene OxideMulticomponent ReactionWaterUp to 5Carbocatalyst with high surface area. mdpi.com
SnO–CeO₂ NanocompositeCondensationNot specifiedMultiple cyclesHigh catalytic activity and structural integrity. springerprofessional.de

Green Chemistry Principles in this compound Synthesis

The paradigm of modern organic synthesis is increasingly shaped by the twelve principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov The synthesis of pyrazole derivatives is an area where these principles have been actively applied, leading to the development of cleaner, safer, and more efficient methodologies. nih.govscilit.com

Development of Solvent-Free and Aqueous-Phase Reactions

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. tandfonline.com Consequently, significant research has focused on performing pyrazole syntheses under solvent-free conditions or in benign solvents like water.

Solvent-free, or "neat," reactions are highly efficient, as the high concentration of reactants can lead to significantly accelerated reaction rates. nih.govnih.gov These reactions are often facilitated by microwave irradiation, which provides rapid and uniform heating. mdpi.comnih.gov For instance, the cycloaddition of tosylhydrazones with α,β-unsaturated carbonyl compounds to form 3,5-disubstituted-1H-pyrazoles can be achieved efficiently under solvent-free microwave conditions. mdpi.com In other cases, a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction of neat reagents at room temperature. tandfonline.com

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. kthmcollege.ac.in While organic reagents often have low solubility in water, performing reactions "on water" or in aqueous media can lead to unique reactivity and rate enhancements. tandfonline.com Numerous pyrazole syntheses have been successfully adapted to aqueous conditions, often with the aid of water-tolerant catalysts like Amberlyst-70 or through multicomponent reactions that proceed efficiently in water. tandfonline.comrsc.orgrsc.org The use of ultrasound irradiation can further promote these reactions by creating emulsions and enhancing mass transfer. rsc.org

Atom Economy and Reaction Efficiency Optimization

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a core tenet of green synthesis. researchgate.net Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more starting materials in a single synthetic operation to form a complex product in a highly convergent manner. rsc.orgacs.org

The synthesis of highly substituted pyrazoles and fused pyranopyrazoles is often achieved through four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org These one-pot procedures are inherently atom-economical and step-economical, as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and resources, and minimizing waste. rsc.orgacs.org The efficiency of MCRs often results in high yields of the desired product with few or no by-products. rsc.org

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

A key aspect of sustainable chemistry involves shifting from fossil fuel-based feedstocks to renewable resources. While the synthesis of the pyrazole core itself from direct biomass derivatives is not yet widely reported, green chemistry principles strongly encourage the use of renewable solvents and benign reagents. jetir.org Ethanol, which can be produced from fermentation of biomass, is often used as a renewable and safer alternative to petroleum-derived solvents. jetir.org As discussed previously, water is the most environmentally benign solvent available. jetir.orgkthmcollege.ac.in

The choice of reagents is also critical. Green approaches favor the use of non-toxic, readily available catalysts such as ammonium (B1175870) chloride instead of harsher alternatives. jetir.org The use of molecular iodine as a metal-free catalyst or air as a terminal oxidant represents a move towards more sustainable and less hazardous chemical transformations. organic-chemistry.orgrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea), are also emerging as biodegradable, low-toxicity, and recyclable reaction media for pyrazole synthesis. thieme-connect.com

Waste Minimization and By-Product Valorization Strategies

Waste prevention is the most important principle of green chemistry. jetir.org The strategies discussed in the preceding sections all contribute to the overarching goal of minimizing waste.

Catalyst Reusability: The use of heterogeneous catalysts that can be easily recovered and reused for numerous cycles drastically reduces catalyst-related waste. researchgate.netspringerprofessional.de

Solvent Reduction: Aqueous and solvent-free reaction protocols eliminate the large volumes of organic solvent waste associated with traditional synthesis, workup, and purification. tandfonline.comnih.gov

High Atom Economy: Multicomponent reactions are designed to incorporate most or all of the atoms of the reactants into the final product, which inherently minimizes the formation of by-products and waste. rsc.org

These approaches collectively lead to processes with a higher reaction mass efficiency (RME), where a greater proportion of the mass of the reactants ends up in the desired product. While the valorization of by-products (finding valuable uses for them) is a more advanced green chemistry goal, the primary focus in modern pyrazole synthesis has been on preventing the formation of these by-products in the first place through highly selective and efficient reaction design. researchgate.net

Synthetic Methodologies for this compound and Related Structures

The synthesis of polysubstituted pyrazoles, such as this compound, is a subject of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The methodologies employed are often designed to control the substitution pattern on the heterocyclic ring, particularly the placement of substituents at the N1, C3, and C5 positions, which is a key challenge in pyrazole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-ethyl-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c1-4-10-5-7(6(2)9-10)8(11)12-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSGGDXXYZQRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176598
Record name 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123374-29-8
Record name 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester
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Theoretical and Computational Studies of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in providing a deep understanding of the electronic properties of molecules. For a compound like methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, these methods could reveal crucial information about its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Although specific DFT data for the title compound is not available, studies on similar pyrazole (B372694) derivatives often employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to obtain reliable geometric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Typically, in pyrazole systems, the HOMO is distributed over the pyrazole ring, while the LUMO may be localized on the ring and the carboxylate group.

A representative data table for FMO analysis, based on general knowledge of similar compounds, would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential.

Aromaticity Indices and Delocalization Studies of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. Aromaticity is a key factor in its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the pyrazole ring in this compound and assess the influence of the substituents on the electron delocalization within the ring.

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies.

Transition State Identification and Energy Barrier Calculations for Synthetic Routes

The synthesis of pyrazole-4-carboxylates can proceed through various routes, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. Computational studies can model these reaction pathways to identify the transition state structures and calculate the energy barriers associated with each step. This information helps in understanding the reaction kinetics and optimizing reaction conditions.

For the synthesis of this compound, theoretical calculations would involve locating the transition state for the cyclization step and any subsequent tautomerization or rearrangement steps. The calculated energy barriers would provide insight into the feasibility of the proposed synthetic route.

A hypothetical data table for transition state analysis might include:

Reaction StepTransition StateEnergy Barrier (kcal/mol)
CyclizationData not availableData not available
DehydrationData not availableData not available

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

Reaction coordinate analysis is a pivotal computational tool used to investigate the energy profile of a chemical reaction, mapping out the lowest energy path from reactants to products via a transition state. For pyrazole derivatives, this type of analysis is crucial for understanding reaction mechanisms, such as those involved in their synthesis or metabolic degradation.

An Intrinsic Reaction Coordinate (IRC) calculation would typically be performed to confirm that a calculated transition state connects the correct reactants and products. For a hypothetical reaction involving this compound, such as electrophilic substitution on the pyrazole ring, IRC analysis would trace the geometric changes of the molecule as it proceeds from the transition state downhill to the reactants and products. This would provide a detailed picture of the bond-making and bond-breaking processes.

Table 1: Hypothetical IRC Analysis Data for Electrophilic Nitration of a Pyrazole Derivative

Reaction CoordinateEnergy (kcal/mol)Key Bond Distances (Å)
-2.02.0C4-N(O2): 2.50
-1.08.5C4-N(O2): 2.00
0.0 (Transition State)15.2C4-N(O2): 1.85, C4-H: 1.50
1.07.0C4-N(O2): 1.50, C4-H: 2.10
2.0-5.0C4-N(O2): 1.45

Note: This data is illustrative and based on typical values for similar reactions.

Solvent Effects Modeling on Reaction Energetics and Kinetics

The surrounding solvent can significantly influence the energetics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects. For a molecule like this compound, the polarity of the solvent would be expected to impact the stability of charged intermediates and transition states.

In the synthesis of pyrazole derivatives, which can proceed through various mechanisms, the choice of solvent can alter reaction rates and even the product distribution. rsc.org Modeling studies on analogous systems have shown that polar solvents tend to stabilize polar transition states, thereby accelerating the reaction. For instance, the activation energy for a key step in a hypothetical reaction could be calculated in different solvents to predict the optimal reaction conditions.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Pyrazole Reaction

SolventDielectric ConstantActivation Energy (kcal/mol)
Toluene2.425.8
Dichloromethane9.122.1
Acetonitrile (B52724)37.519.5
Water80.118.2

Note: This data is hypothetical and illustrates a common trend observed in computational studies.

Conformational Analysis and Molecular Dynamics Simulations

Torsional Potential Energy Surface Scans

The flexibility of a molecule is determined by the energy barriers to rotation around its single bonds. Torsional potential energy surface scans are computational methods used to explore these rotational barriers. qcware.comwuxiapptec.com For this compound, key rotatable bonds would include the C-N bond of the ethyl group and the C-C bond connecting the carboxylate group to the pyrazole ring.

A torsional scan would involve systematically rotating one of these bonds in small increments and calculating the energy at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for rotation (energy maxima). This information is critical for understanding how the molecule might orient itself in different environments, such as in a solvent or at the active site of a biological target.

Conformational Ensemble Sampling and Boltzmann Distribution Analysis

At any given temperature, a flexible molecule like this compound will exist as a population of different conformations. Conformational ensemble sampling methods are used to generate a representative set of these conformations. The relative population of each conformation can then be estimated using Boltzmann distribution analysis, which states that lower energy conformations are more probable. nih.govnih.govacs.orgresearchgate.net

This analysis provides insight into the dominant shapes a molecule adopts in solution, which is crucial for understanding its physical properties and biological activity. For example, knowing the preferred conformation of the ester group can help in designing analogs with improved properties.

Molecular Dynamics Simulations in Various Environments (e.g., explicit solvent)

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. tandfonline.comnih.govnih.goveurasianjournals.com By simulating the motion of the molecule and its surrounding environment (such as water molecules in an explicit solvent model), MD can reveal how the molecule flexes, vibrates, and interacts with its surroundings.

For this compound, an MD simulation in a box of water molecules would show how the molecule's conformation changes over time and how it forms hydrogen bonds with water. Such simulations are invaluable for understanding the molecule's solubility and how it might behave in a biological system. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Pyrazole Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.govresearchgate.netresearchgate.net While no specific QSPR models for this compound were found, numerous studies have developed such models for various classes of pyrazole derivatives to predict properties like anti-inflammatory or anticancer activity.

These models typically use a set of calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to build a mathematical equation that can predict the property of interest for new, untested compounds. A QSPR model for pyrazole esters could, for example, predict their solubility or melting point based on descriptors related to their size, shape, and electronic structure. This approach is highly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds.

Table 3: Example of Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives

DescriptorDescriptionTypical Influence on Activity
LogPOctanol-water partition coefficientHigher values often correlate with better membrane permeability, but can also lead to lower solubility.
Molecular WeightMass of the moleculeCan influence binding affinity and bioavailability.
Dipole MomentMeasure of molecular polarityAffects solubility and interactions with polar biological targets.
HOMO/LUMO EnergiesHighest Occupied/Lowest Unoccupied Molecular Orbital energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Note: The influence of each descriptor is context-dependent and varies between different QSAR models.

Development of Predictive Models for Reactivity Descriptors

The reactivity of pyrazole derivatives is a subject of significant interest in medicinal and materials chemistry. researchgate.netnih.gov Computational chemistry offers powerful tools to predict the reactivity of these compounds through the calculation of various molecular descriptors. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

Local reactivity descriptors, such as the Fukui functions and the Molecular Electrostatic Potential (MEP), are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The MEP, for example, maps the electrostatic potential onto the electron density surface, with negative potential regions (typically colored red or yellow) indicating likely sites for electrophilic attack, and positive potential regions (blue) indicating sites susceptible to nucleophilic attack.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are often identified as key sites for electrophilic attack due to their lone pairs of electrons. The development of predictive models for these descriptors allows for the in silico screening of large libraries of pyrazole derivatives to identify candidates with desired reactivity profiles for various applications. nih.gov

Correlation of Theoretical Descriptors with Observable Chemical Behaviors

A crucial aspect of computational chemistry is the correlation of calculated theoretical descriptors with experimentally observable chemical behaviors. For pyrazole derivatives, numerous studies have demonstrated strong correlations between theoretical predictions and experimental findings.

For example, the calculated HOMO and LUMO energies have been successfully correlated with the electrochemical properties of pyrazole compounds, such as their oxidation and reduction potentials. researchgate.net The predicted sites of electrophilic and nucleophilic attack from Fukui functions and MEP analysis have been shown to be consistent with the regioselectivity observed in chemical reactions of pyrazole derivatives. mdpi.com

Furthermore, theoretical models have been developed to predict the biological activity of pyrazole derivatives based on their calculated molecular properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate calculated descriptors with biological activities like anti-inflammatory or anticancer effects, have been successfully applied to pyrazole compounds. nih.gov These models help in the rational design of new pyrazole-based drugs with enhanced efficacy.

Ab Initio and DFT Predictions of Spectroscopic Parameters (Theoretical Data Only)

Computational methods, particularly ab initio and DFT, are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and electronic environment.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. iu.edu.sa

Theoretical NMR studies on pyrazole and its substituted derivatives have shown good agreement between calculated and experimental chemical shifts. researchgate.netresearchgate.net For a compound like this compound, one would expect distinct signals for the protons and carbons of the ethyl, methyl, and methoxy (B1213986) groups, as well as for the pyrazole ring.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate the type of data obtained from such calculations.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-H7.99138.5
Phenyl-H7.49-7.57129.2, 128.9, 125.4
Ester-CH₂4.2260.1
Ester-CH₃1.2614.5
Pyrazole-CH₃2.4912.3

This data is for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and is presented for illustrative purposes.

Calculated Vibrational Frequencies (Infrared and Raman Spectroscopy)

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, can predict the vibrational modes of a molecule with good accuracy. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors.

For pyrazole derivatives, characteristic vibrational modes include the N-H stretching (if present), C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the carboxylate group, and various ring stretching and bending modes. nih.govrdd.edu.iq

The following table provides an example of calculated vibrational frequencies for 3,5-dimethyl pyrazole, a related compound.

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (ring)3100
C-H Stretch (methyl)2950
C=C/C=N Ring Stretch1550
CH₃ Deformation1450
Ring Bending900

This data is for 3,5-dimethyl pyrazole and is presented for illustrative purposes. nih.gov

Theoretical UV-Vis Absorption and Emission Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com These calculations can provide information about the wavelengths of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net

For pyrazole derivatives, the UV-Vis spectra are typically characterized by strong absorptions in the ultraviolet region. nih.gov The position of the absorption maxima can be influenced by the nature and position of substituents on the pyrazole ring and the solvent used. nih.gov

An example of calculated UV-Vis absorption data for a pyrazole azo dye is presented below.

Electronic Transition Calculated λ_max (nm) Oscillator Strength (f)
HOMO -> LUMO3450.85
HOMO-1 -> LUMO2390.20
HOMO -> LUMO+12160.15

This data is for a pyrazole azo dye and is presented for illustrative purposes. nih.gov

Non-Covalent Interaction Analysis of this compound

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and analyze these weak interactions. nih.gov

For a molecule like this compound, several types of non-covalent interactions can be anticipated. These include:

Hydrogen Bonds: While the title compound does not have a classic hydrogen bond donor like an N-H group, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing.

π-π Stacking: The pyrazole ring is an aromatic system, and π-π stacking interactions between the rings of adjacent molecules can contribute to the stability of the solid-state structure. nih.gov

Van der Waals Interactions: These are ubiquitous and will be present between the alkyl and methoxy groups of the molecule.

NCI plots visually represent these interactions, with different colors indicating the type and strength of the interaction. For instance, blue or green surfaces typically indicate strong attractive interactions like hydrogen bonds, while red surfaces can indicate steric repulsion. The analysis of these interactions is vital for understanding the supramolecular chemistry of pyrazole derivatives.

Hydrogen Bonding Interactions and Geometries

In the absence of a strong hydrogen bond donor like an N-H group, the potential for hydrogen bonding in this compound is limited to weaker C-H···O and C-H···N interactions. Computational studies and crystal structure analyses of analogous N-substituted pyrazole esters, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have revealed the presence of such weak hydrogen bonds.

In these related structures, the carbonyl oxygen of the ester group is a likely hydrogen bond acceptor. Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometries of these interactions, including bond lengths and angles. For instance, C-H···O bond distances are typically in the range of 2.2 to 2.8 Å, with bond angles greater than 120°. The specific C-H bonds involved would likely be those of the methyl and ethyl substituents on the pyrazole ring, as well as the methyl group of the ester.

A hypothetical data table illustrating potential hydrogen bonding geometries, based on DFT calculations of similar pyrazole derivatives, is presented below.

Donor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
C(ethyl)-HO(carbonyl)2.45155
C(methyl)-HO(carbonyl)2.60148
C(ester methyl)-HN(pyrazole)2.75140

Pi-Stacking and Dispersion Forces in Aggregation

The aggregation of this compound in the solid state or in solution is likely influenced by π-stacking interactions and London dispersion forces. The pyrazole ring, being an aromatic system, can participate in π-π stacking. The geometry of this stacking can vary, including parallel-displaced and T-shaped arrangements, which are generally more favorable than a face-to-face orientation due to reduced electrostatic repulsion.

Computational methods are essential for quantifying the energetic contributions of these interactions. High-level quantum mechanical calculations can determine the binding energies of pyrazole dimers and larger aggregates. These studies on related aromatic systems indicate that π-stacking interactions typically contribute between 2 and 5 kcal/mol to the stabilization of the assembly.

The following table provides a hypothetical breakdown of interaction energies for a dimer of a similar N-substituted pyrazole carboxylate, as would be determined by computational analysis.

Interaction TypeEstimated Energy (kcal/mol)
Electrostatic-1.5
Dispersion-4.0
Induction
Pauli Repulsion+2.5
Total Interaction Energy-3.5

Intermolecular Interactions with Potential Guest Molecules or Substrates

The nature of intermolecular interactions of this compound with potential guest molecules or substrates would be dictated by the electronic and steric properties of both the host and the guest. The pyrazole ring can act as a π-donor or π-acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Computational modeling, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes and affinities of this compound with various guest molecules. For example, in a biological context, this pyrazole derivative could potentially interact with the active site of an enzyme through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic amino acid residues.

In the context of materials science, the ability of this molecule to interact with guest molecules could be explored for applications in sensing or host-guest chemistry. For instance, interactions with electron-deficient aromatic molecules could lead to the formation of charge-transfer complexes, which might exhibit interesting photophysical properties.

A hypothetical docking study summary against a generic enzyme active site is presented below to illustrate the potential types of interactions.

Interacting ResidueInteraction TypeDistance (Å)
Phenylalanineπ-π Stacking (parallel-displaced)3.8
LeucineHydrophobic (van der Waals)4.2
SerineC-H···O Hydrogen Bond (with carbonyl)2.5

Reactivity and Chemical Transformations of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Reactions Involving the Pyrazole (B372694) Heterocyclic Ring

The reactivity of the pyrazole ring in methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is influenced by the substituents at the N1, C3, and C4 positions. The N-ethyl and C-methyl groups are electron-donating, which would typically activate the ring towards electrophilic attack. However, the methyl carboxylate group at the C4 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) at the Ring Positions

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions. However, in the case of this compound, the C4 position is already substituted. The electron-withdrawing nature of the carboxylate group deactivates this position and the ring as a whole towards electrophilic attack.

Despite the deactivation, electrophilic substitution can still occur, typically at the C5 position. For instance, nitration of 1-phenylpyrazole (B75819) with mixed acids (a source of the nitronium ion, NO₂⁺) results in substitution on the phenyl ring. However, when a milder nitrating agent like "acetyl nitrate" is used, substitution occurs at the C4 position of the pyrazole ring. In a related example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) leads to the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, demonstrating that electrophilic substitution can proceed at the C4 position even with a deactivating group at C5. nih.govcdnsciencepub.com This suggests that under forcing conditions, electrophilic substitution on this compound might proceed at the C5 position.

Common electrophilic substitution reactions and the expected products are summarized in the table below.

ReactionReagentExpected Product at C5
HalogenationBr₂ or Cl₂ in a suitable solventMethyl 5-halo-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
NitrationHNO₃/H₂SO₄ (mixed acid)Methyl 1-ethyl-3-methyl-5-nitro-1H-pyrazole-4-carboxylate
SulfonationFuming H₂SO₄1-Ethyl-3-methyl-4-(methoxycarbonyl)-1H-pyrazole-5-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃Methyl 5-acyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Nucleophilic Attack and Substitution Reactions on the Pyrazole Nucleus

The electron-withdrawing carboxylate group at the C4 position renders the pyrazole ring in this compound electron-deficient. This electronic characteristic makes the ring more susceptible to nucleophilic attack, particularly at the C3 and C5 positions. nih.gov The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr). While the parent compound does not have an inherent leaving group, derivatives could be synthesized to undergo such reactions. For instance, a 5-halo-substituted derivative could react with various nucleophiles.

Nucleophile (Nu⁻)Expected Product (from a 5-halo precursor)
RO⁻ (Alkoxide)Methyl 5-alkoxy-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
R₂NH (Amine)Methyl 5-(dialkylamino)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
CN⁻ (Cyanide)Methyl 5-cyano-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
N₃⁻ (Azide)Methyl 5-azido-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Oxidation and Reduction Chemistry of the Pyrazole System

The pyrazole ring is generally resistant to oxidation. However, the alkyl substituents on the ring can be susceptible to oxidation under strong oxidizing conditions. The N-ethyl and C-methyl groups of this compound could potentially be oxidized. For instance, treatment of alkylbenzenes with potassium permanganate (B83412) (KMnO₄) leads to the oxidation of the alkyl group to a carboxylic acid. masterorganicchemistry.com A similar reaction might be possible for the C3-methyl group, which would yield the corresponding dicarboxylic acid derivative. However, it has been noted that in some cases, oxidation with KMnO₄ can lead to the formation of N-oxides by attacking the pyrazole ring nitrogens, which represents a potential side reaction. masterorganicchemistry.com

Regarding reduction, the aromatic pyrazole ring is also relatively stable and not easily reduced. Catalytic hydrogenation of pyrazoles is challenging. However, pyrazoline-3-carboxylic acid esters have been successfully hydrogenated over Raney nickel, leading to the formation of aminopyrrolidinone derivatives. osi.lv This suggests that under specific and potentially harsh conditions, the pyrazole ring of the target compound might undergo reduction.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For instance, N-substituted pyrazoles have been shown to undergo ring opening when treated with strong bases such as sodamide (NaNH₂). rrbdavc.org This reaction proceeds via deprotonation at an adjacent carbon, followed by cleavage of the N-N bond.

Rearrangement reactions of pyrazoles are less common but can be induced under specific circumstances, such as photochemical conditions or through the generation of reactive intermediates like pyrazole nitrenes. nih.gov For this compound, such rearrangements would likely require specialized reagents and conditions and are not considered part of its general reactivity.

Transformations of the Carboxylate Ester Functionality

The methyl carboxylate group at the C4 position of the pyrazole ring can undergo typical ester transformations.

Hydrolysis to Pyrazole-4-Carboxylic Acid

One of the most fundamental reactions of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the products, a large excess of water is often used.

Hydrolysis ConditionReagentsProduct
Basic (Saponification)NaOH(aq) or KOH(aq), Heat1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate salt
AcidicH₂O, H₂SO₄ or HCl, Heat1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Transesterification with Different Alcohols

The ester functional group in this compound allows for transesterification with a variety of alcohols. This reaction involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group, leading to the formation of a new ester and methanol (B129727) as a byproduct. The process is typically catalyzed by either an acid or a base.

Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. In contrast, base-catalyzed transesterification proceeds via the formation of a more nucleophilic alkoxide from the alcohol, which then attacks the electrophilic carbonyl carbon of the ester. The choice of catalyst and reaction conditions, such as temperature and reaction time, depends on the specific alcohol being used and the desired yield.

Reactant AlcoholCatalystGeneral ConditionsProduct
EthanolH₂SO₄ (catalytic)RefluxEthyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
IsopropanolNaO-iPr (catalytic)RefluxIsopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Benzyl alcoholTi(OBu)₄ (catalytic)High TemperatureBenzyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

This interactive data table is based on general principles of transesterification reactions applied to pyrazole esters.

Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The methyl ester of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile precursor for the synthesis of various carboxylic acid derivatives, most notably amides and hydrazides.

Amide Formation: The direct aminolysis of the methyl ester with a primary or secondary amine can be achieved to form the corresponding N-substituted amide. This reaction is often facilitated by heating and can sometimes be catalyzed by Lewis acids or by forming an activated intermediate. For less reactive amines, the ester may first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Hydrazide Synthesis: The reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) is a common method for the preparation of the corresponding carbohydrazide. nih.gov This reaction is typically carried out by refluxing the ester in an alcoholic solvent with an excess of hydrazine hydrate. nih.gov However, direct conversion of pyrazole esters to hydrazides can sometimes be challenging and may lead to side products. researchgate.net In such cases, an alternative route involving the conversion of the ester to the corresponding pyrazolo[3,4-d] nih.govfu-berlin.deoxazin-4-one, followed by reaction with hydrazine, can yield the desired hydrazide in higher yields. researchgate.net

ReagentProduct
Ammonia1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide
EthylamineN-Ethyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
Hydrazine hydrate1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide
Phenylhydrazine (B124118)N'-Phenyl-1-ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

This interactive data table illustrates the expected products from the reaction of the title compound with various nucleophiles.

Decarboxylation Reactions under Various Conditions

Decarboxylation of this compound, or more commonly, its corresponding carboxylic acid, results in the removal of the carboxyl group as carbon dioxide, yielding 1-ethyl-3-methyl-1H-pyrazole. This transformation can be achieved under various conditions, often requiring elevated temperatures and sometimes the presence of a catalyst.

One common method is the Krapcho decarboxylation , which is particularly effective for esters bearing an electron-withdrawing group at the β-position, a condition met by the pyrazole ring. wikipedia.orgresearchgate.netchem-station.comorganic-chemistry.orgyoutube.com This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride or sodium cyanide. wikipedia.orgresearchgate.netchem-station.comorganic-chemistry.orgyoutube.com

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated. The decarboxylation of pyrazole-4-carboxylic acids can be challenging but can be accomplished by heating, often in the presence of a copper catalyst, such as copper powder or copper(I) oxide, in a high-boiling solvent like quinoline. sustech.edu Acid-catalyzed decarboxylation at high temperatures is also a viable, though often harsh, method. wikipedia.org

The Barton decarboxylation offers a radical-based alternative. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgyoutube.com This involves the conversion of the carboxylic acid (obtained from ester hydrolysis) into a thiohydroxamate ester (a Barton ester), followed by radical-induced decarboxylation using a radical initiator and a hydrogen atom source. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgyoutube.com

Reaction Name/ConditionKey ReagentsProduct
Krapcho DecarboxylationLiCl, DMSO, heat1-Ethyl-3-methyl-1H-pyrazole
Copper-Catalyzed DecarboxylationCu₂O, Quinoline, heat1-Ethyl-3-methyl-1H-pyrazole
Barton DecarboxylationBarton ester formation, AIBN, Bu₃SnH1-Ethyl-3-methyl-1H-pyrazole

This interactive data table summarizes various methods for the decarboxylation of the title compound or its corresponding carboxylic acid.

Reactivity of the N-Ethyl and C-Methyl Substituents

The N-ethyl and C-methyl groups on the pyrazole ring also exhibit characteristic reactivities, allowing for further functionalization of the molecule.

Alkyl Chain Functionalization (e.g., halogenation, oxidation, reduction)

Halogenation: The alkyl groups can undergo free-radical halogenation, typically at the position alpha to the pyrazole ring, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. For the N-ethyl group, this would lead to the formation of a 1-(1-haloethyl)pyrazole derivative. The C-methyl group can be similarly halogenated to a halomethylpyrazole.

Oxidation: The C-methyl group is susceptible to oxidation to a formyl group or a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). researchgate.net The N-ethyl group can potentially be oxidized at the methylene (B1212753) position, although this is generally more challenging. The pyrazole nitrogen itself can be oxidized to an N-oxide using peracids. youtube.comvanderbilt.edusid.irorganic-chemistry.orggoogle.com

Reduction: The pyrazole ring is generally resistant to reduction. However, under forcing conditions, the N-ethyl group is not typically susceptible to reduction without affecting the aromaticity of the pyrazole ring.

Selective Cleavage or Modification of Alkyl Groups

The selective cleavage of the N-ethyl group from the pyrazole ring (N-de-ethylation) can be a challenging transformation. Reductive cleavage methods may not be selective. In some cases, oxidative or acid-catalyzed methods might lead to the removal of the N-alkyl group, although these conditions can also affect other parts of the molecule. mdpi.com Modification of the alkyl groups, as described in the functionalization section, is a more common synthetic strategy than their complete removal.

Cycloaddition Reactions with this compound (e.g., as a dienophile or dipolarophile)

The pyrazole ring system and its substituents can participate in cycloaddition reactions, acting as either a diene, dienophile, or dipolarophile depending on the reaction partner and conditions.

As a Dienophile in Diels-Alder Reactions: The double bond within the pyrazole ring of this compound is generally electron-rich and not a typical dienophile for normal electron-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org However, 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.govnih.gov It is conceivable that under specific conditions, particularly in inverse-electron-demand Diels-Alder reactions where the pyrazole would react with an electron-rich diene, it could function as a dienophile, although this is not a commonly reported reaction pathway for this class of compounds.

As a Dipolarophile in 1,3-Dipolar Cycloadditions: The C4-C5 double bond of the pyrazole ring, influenced by the electron-withdrawing carboxylate group, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govfu-berlin.deresearchgate.netfrontiersin.orgyoutube.com It can react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to form fused heterocyclic systems. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the electronic and steric nature of both the pyrazole derivative and the 1,3-dipole. nih.govfu-berlin.deresearchgate.netfrontiersin.orgyoutube.com

Cycloaddition TypeRole of PyrazoleReaction PartnerProduct Type
Diels-AlderDienophile (less common)Electron-rich dieneFused cyclohexene (B86901) derivative
1,3-Dipolar CycloadditionDipolarophileAzideFused triazole derivative
1,3-Dipolar CycloadditionDipolarophileNitrile OxideFused isoxazole (B147169) derivative

This interactive data table outlines the potential roles of the title compound in cycloaddition reactions.

Coordination Chemistry: Ligand Properties and Metal Complexation

This compound possesses two primary coordination sites: the nitrogen atom of the pyrazole ring and the oxygen atom of the carbonyl group in the ester functionality. This dual potential for coordination allows it to act as a versatile ligand in the formation of metal complexes. The electronic properties of the pyrazole ring, influenced by the ethyl and methyl substituents, as well as the ester group, play a significant role in the stability and structure of the resulting metal complexes.

The synthesis of metal complexes with pyrazole-carboxylate ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. For instance, mononuclear complexes of cadmium and cobalt have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound. rsc.org These reactions often result in the formation of crystalline products that can be characterized by various analytical techniques.

The characterization of such complexes generally involves a combination of spectroscopic and analytical methods to determine their structure and composition.

Table 1: Common Techniques for Characterization of Metal-Pyrazole Complexes

TechniqueInformation Provided
Elemental AnalysisConfirms the empirical formula of the complex.
Infrared (IR) SpectroscopyIdentifies the coordination of the ligand to the metal center through shifts in the vibrational frequencies of functional groups (e.g., C=O, N-N).
X-ray CrystallographyProvides the precise three-dimensional structure of the complex, including bond lengths and angles.
Thermogravimetric Analysis (TGA)Determines the thermal stability of the complex and the presence of coordinated solvent molecules.

For example, in complexes of 3-methyl-1H-pyrazole-4-carboxylic acid, IR spectroscopy has been used to confirm the coordination of the carboxylate group to the metal ion. rsc.org Similarly, single-crystal X-ray diffraction has been instrumental in revealing the detailed coordination environment around the metal center in various pyrazole-based complexes. rsc.orgresearchgate.net

Pyrazole-derived ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. uninsubria.it In the case of this compound, the most probable binding modes would involve coordination through the pyrazole nitrogen and/or the carbonyl oxygen.

The specific binding mode is often elucidated through spectroscopic analysis. Infrared spectroscopy is particularly useful for observing the effect of coordination on the ligand's vibrational frequencies. A shift in the stretching frequency of the carbonyl group (C=O) in the IR spectrum upon complexation is a strong indicator of its involvement in bonding to the metal center.

Table 2: Expected IR Spectroscopic Shifts upon Coordination

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Shift upon Coordination
C=O (ester)1700-1730Shift to lower wavenumber
C=N (pyrazole ring)1500-1600Shift in position and/or intensity

Studies on related pyrazole complexes have shown that coordination to a metal ion typically leads to a red shift (a shift to lower frequency) of the C=O stretching vibration, confirming the participation of the carbonyl oxygen in the metal-ligand bond. nih.gov

Metal-organic complexes are often utilized as precursors for the synthesis of inorganic materials, such as metal oxides. The thermal decomposition of these complexes can lead to the formation of nano- or micro-structured materials with specific morphologies and properties.

While there are no specific reports on the use of this compound complexes for this purpose, related metal-hydrazine complexes have been investigated as precursors for oxide materials. ias.ac.in The thermal decomposition of these complexes, which also contain nitrogen-based ligands, can yield fine-particle metal oxides at lower temperatures compared to the decomposition of simple metal salts. ias.ac.in It is plausible that metal complexes of this compound could also serve as precursors for the synthesis of metal oxides, with the organic ligand being removed upon heating, leaving behind the desired inorganic material. The composition and structure of the final oxide would depend on the metal used and the decomposition conditions.

Applications of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate in Materials Science and Catalysis

Role as a Precursor or Building Block in Advanced Materials

The unique combination of a stable aromatic heterocycle and a versatile functional group makes methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate a promising candidate as a building block for a variety of advanced materials. Its potential can be inferred from the extensive research on analogous pyrazole-containing compounds.

The incorporation of heterocyclic rings like pyrazole (B372694) into polymer backbones is a known strategy for developing high-performance materials with enhanced thermal stability and specific solubility characteristics. Although this compound is not a ready-to-use monomer, it can be chemically modified into derivatives suitable for polycondensation reactions.

Polyamides and Polyimides: By first converting the methyl ester group to a carboxylic acid and subsequently introducing two amino groups onto the molecule (for example, through nitration and reduction steps on an aryl substituent that could be added to the pyrazole ring), a diamine monomer could be synthesized. This pyrazole-containing diamine could then react with commercially available diacid chlorides or dianhydrides to produce novel polyamides and polyimides. Research on other aromatic polyamides and polyimides containing pendent pyrazole rings has shown that these polymers exhibit high thermal stability, with no significant weight loss up to 400°C, and are often soluble in organic solvents. mdpi.comnih.gov

Polyesters: The methyl ester of the target compound could potentially undergo transesterification with diols under appropriate catalytic conditions to form polyesters. Alternatively, hydrolysis of the ester to a dicarboxylic acid derivative would allow for reaction with diols to achieve the same end. Polyesters incorporating pyrazole or pyrazoline moieties have been synthesized and characterized, demonstrating high glass transition temperatures (Tg) and excellent thermal stability. nih.gov

Table 1: Properties of Polymers Incorporating Pyrazole Moieties

Polymer Type Monomer Class Key Properties Reported in Literature
Polyamides Pyrazole-containing diamines High thermal stability, good solubility in organic solvents. mdpi.com
Polyimides Pyrazole-containing diamines Higher thermal stability than corresponding polyamides, though sometimes with limited solubility. mdpi.comnih.gov
Polyesters Pyrazoline-containing diols Semicrystalline nature, high glass transition temperatures (103–209°C), good thermal stability. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial for determining the MOF's structure and properties. After hydrolysis of its methyl ester to a carboxylic acid, this compound becomes a bifunctional ligand, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. This molecule possesses both a carboxylate group (an O-donor) and two nitrogen atoms in the pyrazole ring (N-donors), making it an excellent candidate for constructing robust MOFs. rsc.org

The combination of pyrazole and carboxylate functionalities in a single linker allows for the formation of stable and diverse framework structures. nih.gov The pyrazolate nitrogen atoms form strong coordination bonds with various metal ions (e.g., Zn²⁺, Co²⁺, Cu²⁺), while the carboxylate group provides another strong coordination site. nih.govnih.gov This dual functionality can lead to MOFs with high thermal and chemical stability. metu.edu.tr Researchers have successfully synthesized numerous MOFs using pyrazole-functionalized carboxylic acid ligands, which have shown potential for applications in gas storage and separation due to their defined pore structures. nih.govnih.gov The synergistic action of pyrazolate rings and open metal sites within such MOFs can also be pivotal for capturing substances like iodine from aqueous solutions. nih.gov

Pyrazole derivatives are recognized for their valuable photophysical properties and have been investigated for use in optoelectronic applications. nih.gov The pyrazole ring is an electron-rich heteroaromatic system that can be part of a larger π-conjugated molecule. While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, making them suitable as emitters in OLEDs or as fluorescent probes. uh.edu

The photophysical properties are highly tunable; attaching electron-donating or electron-withdrawing groups to the pyrazole core can modify the HOMO/LUMO energy levels and thus the emission color and efficiency. researchgate.net Fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, have been synthesized and used as emitters in OLEDs, producing bright bluish-green light. researchgate.net Theoretical and experimental studies on pyrazole-based oligomers confirm that their optical properties can be guided by controlled synthesis, making them promising candidates for optoelectronic devices. mdpi.com Although this compound itself is not a complex fluorophore, it could serve as a synthetic intermediate for more complex, conjugated molecules designed for optoelectronic applications. nih.gov

The rigid, planar structure of the pyrazole ring makes it a suitable core for designing liquid crystalline materials (mesogens). By attaching long alkyl chains or other mesogenic groups to a pyrazole-based core, it is possible to synthesize compounds that exhibit liquid crystal phases. rsc.org For instance, new mesogenic pyrazoles have been synthesized that display a monotropic nematic phase. rsc.org The synthesis of such compounds often involves reacting substituted hydrazines with β-ketoesters, a pathway where a derivative of this compound could potentially be employed. rsc.org

In the realm of supramolecular chemistry, pyrazole derivatives are known to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com While the N-ethyl group in the target compound precludes the common N-H···N hydrogen bonding seen in unsubstituted pyrazoles, the pyridine-like nitrogen atom and the carbonyl oxygen atoms can still act as hydrogen bond acceptors. These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. mdpi.comlifechemicals.com

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface properties like wettability and chemical reactivity. researchgate.net This is typically achieved using molecules with a specific head group that binds to the surface (e.g., a thiol for gold surfaces or a silane (B1218182) for silica) and a tail group that defines the new surface chemistry. nih.gov

There is currently limited research on the specific use of pyrazole derivatives in SAMs. However, in principle, this compound could be functionalized to create a molecule suitable for SAM formation. For example, a thiol-terminated alkyl chain could be attached to the pyrazole ring. This modified molecule could then be assembled on a gold surface, presenting the pyrazole unit at the interface. Such a pyrazole-functionalized surface could be used to coordinate metal ions or to study interfacial phenomena where the specific electronic and hydrogen-bonding properties of the pyrazole ring are of interest. mdpi.comrsc.org

Applications in Catalysis Research

Pyrazole derivatives are widely employed as ligands in coordination chemistry and have found significant applications in homogeneous and heterogeneous catalysis. semanticscholar.org The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with transition metals, forming stable metal complexes that can act as catalysts.

Copper complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. researchgate.net Furthermore, protic pyrazole complexes, particularly those incorporated into pincer ligands, have been used in reactions like transfer hydrogenation and acceptorless dehydrogenation, where the pyrazole N-H group plays a cooperative role in the catalytic cycle. Although the target compound lacks the acidic N-H proton, its nitrogen atoms can still effectively coordinate to a metal center, making it a viable ligand for various catalytic transformations. For instance, cobalt and cadmium complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and shown to have electrocatalytic properties for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). MOFs built with pyrazole-carboxylate linkers can also serve as robust heterogeneous catalysts. metu.edu.tr

Table 2: Examples of Catalytic Applications of Pyrazole-Based Complexes

Metal Center Ligand Type Catalytic Reaction Reference
Copper(II) Tripodal pyrazole-based ligands Oxidation of catechol to o-quinone researchgate.net
Ruthenium(II) Pincer-type protic pyrazole ligands Acceptorless dehydrogenation of primary amines
Cobalt(II) 3-methyl-1H-pyrazole-4-carboxylic acid Oxygen Evolution Reaction (OER) / Oxygen Reduction Reaction (ORR)
Zirconium(IV) Pyrazole-based MOF Mannich catalytic reaction rsc.org

Ligand in Homogeneous Catalysis

The pyrazole scaffold is a well-established ligand motif in coordination chemistry and homogeneous catalysis. The two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. While direct catalytic applications of this compound are not extensively documented, its structure is analogous to other pyrazole-based ligands used in:

C-C Coupling Reactions: Pyrazole-ligated palladium, nickel, and copper complexes are known to be effective catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the pyrazole ring, which can be tuned by substituents like the ethyl and methyl groups, can influence the activity and selectivity of the metallic center.

Polymerization: Pyrazole-based ligands have been employed in catalysts for olefin polymerization. The steric and electronic environment provided by the ligand around the metal center dictates the properties of the resulting polymer, such as its molecular weight and tacticity.

The ester functional group in this compound could also play a secondary coordinating role or influence the solubility of the resulting metal complex in organic solvents, a key parameter in homogeneous catalysis.

Precursor for Heterogeneous Catalysts

The functional groups on this compound make it a suitable candidate for immobilization onto solid supports, transforming a homogeneous catalyst into a heterogeneous one. This process, known as heterogenization, offers significant advantages, including ease of catalyst separation from the reaction products and potential for catalyst recycling.

The carboxylic ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be anchored to various supports, such as:

Silica (B1680970) (SiO₂): The carboxylic acid can form covalent bonds with functionalized silica surfaces.

Polymers: It can be incorporated into polymer backbones through copolymerization.

Metal-Organic Frameworks (MOFs): The pyrazole carboxylate can act as a building block or be post-synthetically modified onto a MOF structure.

Once anchored, the pyrazole moiety is available to coordinate with metal ions, creating a solid-supported catalyst with active sites that are accessible to reactants but confined to the solid phase.

Organocatalytic Activity of Pyrazole Derivatives

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the primary catalytic activity of pyrazoles is often associated with their metal complexes, the pyrazole ring itself can participate in catalysis. The nitrogen atoms can act as hydrogen bond donors or acceptors, activating substrates. Some pyrazole derivatives have shown potential in promoting reactions, and it is conceivable that this compound or its derivatives could function as organocatalysts in specific transformations.

Role in Electrocatalysis or Photocatalysis Systems

Recent research has highlighted the potential of metal complexes derived from pyrazole carboxylic acids in electrocatalysis. For instance, a cobalt complex synthesized with 3-methyl-1H-pyrazole-4-carboxylic acid has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.org This suggests that complexes of this compound could also serve as effective electrocatalysts. The pyrazole ligand framework is crucial for stabilizing the metal center in different oxidation states required for the catalytic cycle.

Utilization as a Chemical Intermediate for Specialty Chemicals

The substituted pyrazole ring is a highly valued scaffold in the synthesis of a wide range of specialty chemicals, owing to its biological activity and chromophoric properties. This compound serves as a key building block for more complex molecules in the agrochemical and dye industries.

Precursor in Agrochemical Scaffold Synthesis

Pyrazole carboxylates are pivotal intermediates in the production of modern agrochemicals, particularly fungicides and herbicides. chemimpex.comnbinno.com The specific substitution pattern on the pyrazole ring is critical for the biological efficacy of the final product. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key building block for a novel family of fungicides. acs.org The structural similarity of this compound makes it a valuable precursor for the development of new pesticide lead compounds.

The synthesis of these agrochemicals often involves the reaction of the pyrazole intermediate with other chemical entities to assemble the final active ingredient. The ester group of the molecule is a versatile handle for further chemical modification.

Pyrazole IntermediateClass of AgrochemicalExample of Final Product
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateFungicideFluxapyroxad
1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl esterAcaricide/InsecticideTebufenpyrad, Tolfenpyrad google.com
Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylateHerbicidePyrazosulfuron-Ethyl nbinno.com

Building Block for Dye Chemistry and Pigment Development

The pyrazole ring is an important component in the structure of many azo dyes and pigments. Azo dyes are characterized by the -N=N- group, which forms part of an extended conjugated system responsible for the color of the compound. nih.gov

Research has demonstrated the synthesis of novel pyrazole azo dyes by using pyrazole derivatives as key coupling components. nih.govresearchgate.net For instance, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be diazotized and coupled with active methylene (B1212753) compounds to produce a range of dyes with different colors. nih.govresearchgate.net These dyes have potential applications in the paints and varnishes industry. nih.govresearchgate.net

The general synthesis involves two main steps:

Diazotization: An amino-substituted pyrazole is treated with a source of nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (e.g., an active methylene compound or a phenol) to form the final azo dye.

Given its structure, this compound could be chemically modified (e.g., by introducing an amino group) to serve as a precursor in similar dye synthesis pathways. The substituents on the pyrazole ring influence the final color and properties of the dye.

Diazotization ComponentCoupling Component (Example)Resulting Dye Class
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate nih.govActive methylene derivatives nih.govPyrazole Azo Dyes nih.gov
Ethyl 4-aminobenzoateEthyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate dyestuffintermediates.comDisperse Dyes (e.g., Disperse Yellow 102) dyestuffintermediates.com

Intermediates in the Synthesis of Fragrances and Flavors (Chemical Production Focus)

The synthesis of complex organic molecules for the fragrance and flavor industry often relies on versatile chemical intermediates. Pyrazole derivatives, due to their inherent chemical reactivity and structural features, are significant in various sectors of the chemical industry, including pharmaceuticals and agrochemicals. eurekaselect.commdpi.comnih.gov

However, based on available scientific literature, there is no specific information detailing the use of this compound or closely related pyrazole carboxylates as intermediates in the synthesis of fragrance and flavor compounds. The fragrance industry frequently utilizes other classes of heterocyclic compounds, but the role of this particular pyrazole derivative remains undocumented in this specific application. google.com The development of new fragrance chemicals is an ongoing effort, seeking novel structures to create new and distinctive scents. google.com

Environmental Remediation Applications (Excluding Toxicity)

Pyrazole derivatives are gaining attention for their potential in environmental remediation, owing to their ability to be functionalized into materials that can interact with and help mitigate environmental pollutants.

The functionalization of materials with pyrazole-based ligands has emerged as a promising strategy for creating effective adsorbents for the removal of heavy metal ions from aqueous solutions. nih.govnih.gov These materials often utilize a solid support, such as silica gel, which is chemically modified to anchor pyrazole-containing organic molecules capable of chelating with metal ions. nih.govacs.org

One study detailed the development of an adsorbent based on a β-ketoenol-pyrazole-thiophene receptor grafted onto a silica surface (SiNPz-Th). nih.gov This material demonstrated high efficiency in removing several divalent heavy metal ions. The adsorption capacity was found to be pH-dependent, with optimal performance generally observed around pH 6. At lower pH values, the functional groups on the adsorbent are protonated, leading to electrostatic repulsion of the positively charged metal ions and thus lower adsorption. nih.govacs.org The material showed high selectivity for Lead (Pb(II)) ions over other metals like Copper (Cu(II)), Zinc (Zn(II)), and Cadmium (Cd(II)). nih.gov

Another research effort focused on hybrid materials where a ditopic triazole-pyrazole ligand was grafted onto silica gel (M1) and MCM-41 (M2). nih.gov These materials were also effective in adsorbing heavy metals, exhibiting exceptional selectivity and rapid adsorption rates for Cadmium (Cd(II)). nih.gov The reusability of these adsorbents is a key feature, with studies showing only a marginal decrease in adsorption capacity after multiple cycles. nih.gov

Below is a table summarizing the performance of these pyrazole-based adsorbent materials.

Adsorbent MaterialTarget Pollutant(s)Maximum Adsorption Capacity (mg/g)Optimal pHContact TimeSource
β-ketoenol-pyrazole-thiophene grafted silica (SiNPz-Th)Pb(II)102.20630 min nih.gov
β-ketoenol-pyrazole-thiophene grafted silica (SiNPz-Th)Cu(II)76.42630 min nih.gov
β-ketoenol-pyrazole-thiophene grafted silica (SiNPz-Th)Zn(II)68.95630 min nih.gov
β-ketoenol-pyrazole-thiophene grafted silica (SiNPz-Th)Cd(II)32.68630 min nih.gov
Triazole-pyrazole grafted silica gel (M1)Cd(II)81.40Not SpecifiedRapid (first few minutes) nih.gov
Triazole-pyrazole grafted MCM-41 (M2)Cd(II)121.26Not SpecifiedRapid (first few minutes) nih.gov

The environmental fate of chemical compounds is a critical area of study, and photodegradation is a key process that determines the persistence of a compound in the presence of sunlight. While specific photodegradation studies on this compound are not available, research on the photochemical transformation of related pyrazole derivatives provides insight into their potential environmental behavior. researchgate.netnih.govrsc.org

Photochemical reactions of heterocyclic compounds can be quite complex, often leading to isomerization, rearrangement, or fragmentation. researchgate.net Studies on substituted pyrazoles under UV irradiation have shown that they can undergo various transformations. For instance, theoretical investigations on 1,3,5-trimethylpyrazole (B15565) suggest that photochemical isomerization to imidazoles can occur through a conical intersection mechanism. nih.gov This involves the molecule moving from its electronic ground state to an excited state upon absorbing light, followed by a rapid, radiationless transition back to the ground state at a different molecular geometry, resulting in an isomer. nih.gov

Other research has demonstrated that UV irradiation of certain pyrazole derivatives can induce a cascade of transformations, including ring contraction and expansion, ultimately leading to the formation of new polycyclic heterocyclic structures. researchgate.netrsc.org For example, some 3-arylaminopyrazoles have been shown to rearrange into tricyclic cyclopenta nih.govworktribe.compyrrolo[2,3-c]pyrazole derivatives upon exposure to UV light. rsc.org These transformations highlight that pyrazole-based compounds are not inert to photochemical processes and are likely to degrade into various other compounds when released into the environment and exposed to sunlight. researchgate.netrsc.org The specific degradation products and pathways would, however, depend on the exact structure of the molecule and the environmental conditions.

The pyrazole scaffold is a cornerstone in the design of chemosensors for the detection of environmental contaminants, particularly heavy metal ions. nih.govrsc.org These sensors often operate on the principle of fluorescence, where the interaction between the pyrazole-based sensor molecule and the target analyte causes a measurable change in light emission, such as turning "on" or "off." rsc.org The versatility of the pyrazole structure allows for fine-tuning of its photophysical properties to achieve high sensitivity and selectivity for specific ions. nih.govrsc.org

Pyrazole derivatives have been successfully incorporated into fluorescent probes for a variety of metal ions that are significant environmental pollutants. For example, pyrazole-based sensors have been developed for the detection of Mercury (Hg²⁺), demonstrating very low limits of detection (LOD) in the nanomolar range. nih.govtandfonline.com Similarly, sensors for Ferric (Fe³⁺) ions have been created that can function in aqueous environments and detect iron concentrations below the limits set by the Environmental Protection Agency (EPA) and the European Union (EU) for drinking water. rsc.org

The sensing mechanism typically involves the pyrazole ring, often in conjunction with other functional groups, acting as a chelating site for the metal ion. This binding event alters the electronic properties of the molecule, thereby affecting its fluorescence. nih.gov

The table below summarizes the performance of various pyrazole-based fluorescent sensors for environmental contaminants.

Sensor BaseTarget AnalyteSensing MechanismLimit of Detection (LOD)MediumSource
Pyrazole-derivative-functionalized Fe₃O₄@SiO₂Hg²⁺Fluorescence decrease7.6 nMWater nih.gov
Quinoline–pyrazoline–benzothiazole moduleCu²⁺Fluorescence decrease0.16 nMH₂O–DMSO (9:1 v/v) nih.gov
Flexible pyrazole with an oxazole (B20620) derivativeCu²⁺Fluorescence quenching2.14 μMAcetonitrile (B52724) nih.gov
Pyridine–pyrazole based chemosensorAl³⁺Fluorescence increaseNot SpecifiedDMSO/H₂O (2:8) nih.gov
Polycyclic pyrazolineFe³⁺"Turn-off" response2.12 μMAqueous environments rsc.org
Polycyclic pyrazoleFe³⁺"Turn-off" response3.41 μMAqueous environments rsc.org
Pyrazole derived Schiff baseAl³⁺"Turn-on" fluorescence9.42 nMNot Specified researchgate.net
Pyrazole derived Schiff base complex with Al³⁺Fe³⁺Sequential sensing21.0 nMNot Specified researchgate.net

Analytical Methodologies for the Detection and Quantification of Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of analytical procedures for separating methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, such as quantitative purity determination or rapid qualitative screening.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development focuses on selecting the appropriate stationary phase and optimizing the temperature profile to ensure efficient separation and sharp peak shapes.

For this pyrazole (B372694) derivative, a mid-polarity capillary column is often suitable. A column with a stationary phase such as 5% phenyl-polysiloxane is a common choice, offering a good balance of selectivity for separating the target analyte from potential isomers or related impurities. The optimization of the oven temperature program is critical to achieving baseline separation. A typical program would start at a lower temperature to separate volatile components, followed by a controlled ramp to a higher temperature to elute the target analyte and any less volatile impurities in a reasonable time frame.

Table 1: Example GC Method Parameters for this compound Analysis

Parameter Value/Condition Purpose
Column 5% Phenyl-Polysiloxane Mid-polarity stationary phase for good selectivity.
30 m x 0.25 mm ID, 0.25 µm film Standard dimensions for high-resolution analysis.
Carrier Gas Helium or Hydrogen Inert mobile phase.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Split Ratio 50:1 Prevents column overloading for concentrated samples.
Oven Program Initial: 100 °C (hold 2 min) Allows for separation of highly volatile compounds.
Ramp: 15 °C/min to 280 °C Elutes the target analyte and impurities.
Final Hold: 280 °C (hold 5 min) Ensures all components are eluted from the column.

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for quantitative analysis. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pyrazole esters. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.

Method development involves the careful selection of a stationary phase and the optimization of the mobile phase composition. A C18 (octadecyl) column is a standard choice for the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds like this compound. arxiv.org Mobile phase optimization is key to achieving the desired separation. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. arxiv.orgsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. Adding buffers or acid modifiers like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and selectivity. sielc.com

Table 2: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Value/Condition Purpose
Column C18 (Octadecylsilane) Standard reversed-phase column for retaining non-polar to moderately polar analytes.
150 mm x 4.6 mm ID, 5 µm particle size Common dimensions providing good efficiency and resolution.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component; acid improves peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier to control retention.
Gradient 5% B to 95% B over 15 minutes Allows for the separation of a wide range of impurities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Column Temp. 30 °C Ensures reproducible retention times.

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 220 nm) for quantification. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions during the synthesis of pyrazole derivatives. rsc.orgresearchgate.netnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the desired product over time. rsc.org

The separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture). After the plate is developed, the separated spots are visualized, often using a UV lamp. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components. The completion of a reaction is often indicated by the disappearance of the starting material spot. rsc.org

Table 3: Hypothetical TLC Monitoring of a Reaction

Compound Distance Traveled by Spot (cm) Retention Factor (Rf)
Starting Material 6.4 0.80
This compound (Product) 4.0 0.50

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines attributes of both gas and liquid chromatography. wikipedia.orgresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC is considered a "green" chemistry technique because it significantly reduces the use of organic solvents compared to HPLC. researchgate.nettwistingmemoirs.com

SFC is particularly well-suited for the analysis and purification of thermally labile molecules and for chiral separations. wikipedia.orgtwistingmemoirs.com For a compound like this compound, SFC can offer faster analysis times than HPLC due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase. researchgate.netyoutube.com Small amounts of organic modifiers (co-solvents) like methanol are often added to the CO2 to modify the mobile phase strength and achieve the desired selectivity. The technique's principles are similar to normal-phase HPLC, making it an excellent alternative for separating moderately polar compounds. wikipedia.orgresearchgate.net

Table 4: General SFC Method Parameters

Parameter Value/Condition Purpose
Column Various (e.g., Diol, Amino, Chiral) Stationary phase chosen based on analyte polarity and separation goal.
Mobile Phase Supercritical CO2 with co-solvent Primary mobile phase; co-solvent (e.g., Methanol) adjusts polarity.
Co-solvent Gradient 5% to 40% Methanol Modifies mobile phase strength for elution.
Flow Rate 2-4 mL/min Higher flow rates are possible due to low mobile phase viscosity.
Back Pressure 100-150 bar Maintains the CO2 in a supercritical state.
Column Temp. 35-40 °C Controls fluid density and analyte retention.

| Detector | UV-Vis or Mass Spectrometer (MS) | Provides detection and quantification capabilities. |

Mass Spectrometry (MS) for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. When coupled with a chromatographic separation technique like LC or GC, it provides a highly selective and sensitive method for analyzing complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov It generates ions directly from a solution, typically with minimal fragmentation, which is ideal for molecular weight determination. nih.gov For this compound, ESI in the positive ion mode is highly effective. The nitrogen atoms in the pyrazole ring are basic and can be readily protonated in the ESI source, leading to the formation of a strong protonated molecular ion, [M+H]+. rsc.orgnih.gov

This characteristic allows for very sensitive and selective detection. When coupled with HPLC (LC-MS), ESI can be used to quantify the target compound in complex matrices by using selected ion monitoring (SIM), where the mass spectrometer is set to detect only the m/z of the target analyte's [M+H]+ ion. This significantly reduces background noise and improves detection limits.

Table 5: Expected ESI-MS Ion for this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Ionization Mode Expected Primary Ion Calculated m/z

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The methodology involves the volatilization of the analyte, its separation through a chromatographic column, and its subsequent detection by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

The development of a robust GC-MS method for this analyte would typically involve the following considerations:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often suitable for the separation of pyrazole derivatives. mdpi.com The choice is dictated by the need to achieve good resolution from potential impurities or other components in the sample matrix.

Temperature Programming: An optimized temperature gradient is crucial for achieving sharp peaks and efficient separation. A typical program would start at a lower temperature to allow for the elution of more volatile components, followed by a gradual ramp to a higher temperature to elute the target analyte and any less volatile impurities.

Mass Spectrometry Parameters: In the mass spectrometer, electron ionization (EI) is a common technique used for pyrazoles. researchgate.net The ionization energy is typically set at 70 eV to induce reproducible fragmentation patterns, which serve as a "fingerprint" for the compound.

The resulting mass spectrum is characterized by a molecular ion peak (M+) corresponding to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern of substituted pyrazoles often involves characteristic losses, such as the cleavage of substituent groups from the pyrazole ring or the ring itself. researchgate.net For this compound, expected fragmentation could involve the loss of the ethyl group, the methyl ester group, or other characteristic cleavages of the pyrazole ring structure.

Table 1. Typical GC-MS Method Parameters for this compound Analysis
ParameterTypical Setting
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier GasHelium, constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-400 m/z

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass measurements provided by standard quadrupole mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high precision (typically to four or five decimal places). acs.orgacs.org

This accuracy allows for the calculation of a unique elemental formula. For this compound (C8H12N2O2), the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition can be confirmed, providing a high degree of confidence in the compound's identity and ruling out other potential structures with the same nominal mass. This is particularly crucial in the confirmation of novel compounds or in metabolic studies where the identification of unknown metabolites is required.

Table 2. Accurate Mass Determination of this compound
ParameterValue
Molecular FormulaC8H12N2O2
Theoretical Monoisotopic Mass168.08988 Da
Typical HRMS InstrumentESI-TOF or Orbitrap
Required Mass Accuracy< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain detailed structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer.

By analyzing the fragmentation pathways and the masses of the product ions, the connectivity of atoms within the molecule can be deduced. For this compound, an MS/MS experiment would help to:

Confirm the positions of the ethyl and methyl substituents on the pyrazole ring.

Characterize the loss of the methyl carboxylate group.

Elucidate the fragmentation pattern of the pyrazole ring itself.

This detailed structural information is invaluable for distinguishing between isomers, which would be difficult to differentiate by mass spectrometry alone. researchgate.net

Spectroscopic Analysis Methods (Focus on Methodology, Not Specific Data)

Spectroscopic methods provide information about the interaction of electromagnetic radiation with the analyte, offering insights into its electronic structure, functional groups, and atomic connectivity.

UV-Vis Spectroscopy Method Development for Concentration Determination and Purity Checks

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While the UV spectra of many organic molecules can be broad and lack fine detail, this technique is highly effective for quantitative analysis and purity assessment. libretexts.org The pyrazole ring system contains conjugated double bonds, which give rise to characteristic UV absorption. nih.govresearchgate.net

Developing a quantitative UV-Vis method involves several key steps:

Solvent Selection: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically 200-400 nm for pyrazoles) must be chosen. Common choices include ethanol, methanol, or acetonitrile.

Determination of λmax: The absorption spectrum of the compound is recorded to identify the wavelength of maximum absorbance (λmax). Measurements at λmax provide the highest sensitivity and minimize deviations from the Beer-Lambert law.

Calibration Curve: A series of standard solutions with known concentrations of the analyte are prepared. The absorbance of each standard is measured at λmax, and a calibration curve of absorbance versus concentration is plotted. The linearity of this curve (typically assessed by the coefficient of determination, R²) validates the method for quantitative analysis.

Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

For purity checks, the presence of unexpected peaks in the spectrum or a shift in the λmax can indicate the presence of impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymorph Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, C-H stretching from the alkyl groups, and vibrations associated with the C=N and C=C bonds within the pyrazole ring. researchgate.netjocpr.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis in Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). nih.gov

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for:

The ethyl group (a triplet and a quartet).

The methyl group on the pyrazole ring (a singlet).

The methyl group of the ester (a singlet).

The proton on the pyrazole ring (a singlet).

A ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts, splitting patterns (in ¹H NMR), and integration of these signals allow for the unambiguous confirmation of the compound's structure.

X-ray Fluorescence (XRF) or Atomic Absorption Spectroscopy (AAS) for Metal Impurity Analysis

The quality and purity of chemical compounds such as this compound are critically important, particularly in research and manufacturing. Metal impurities, which can originate from starting materials, catalysts, or manufacturing equipment, can significantly impact the compound's reactivity, stability, and safety profile. Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are two prominent techniques for the determination of elemental impurities.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific technique for quantifying metal elements in various samples. drawellanalytical.com The method is based on the principle that atoms in a ground state absorb light at specific, characteristic wavelengths. drawellanalytical.com When a sample containing this compound is appropriately prepared and atomized (e.g., in a flame or graphite (B72142) furnace), the metal atoms within it absorb light from a source lamp containing the same element. The amount of light absorbed is directly proportional to the concentration of the metal impurity. drawellanalytical.com

AAS is particularly well-suited for pharmaceutical and chemical analysis due to its robustness and ability to detect trace and ultra-trace levels of metals. nih.govwiley.com The technique can be applied to test for a wide range of metallic impurities that might be present from the synthesis process. For instance, residual catalysts (e.g., Palladium, Nickel, Copper) or metals leached from reaction vessels (e.g., Iron, Chromium, Zinc) can be accurately quantified. drawellanalytical.com There are two primary methods for atomization in AAS: Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS). GFAAS offers superior sensitivity, capable of detecting concentrations at the parts-per-billion (ppb) level, making it ideal for stringent purity assessments. drawellanalytical.comwiley.com

Table 1: Common Metal Impurities and Typical AAS Detection Limits
Metal ImpurityPotential SourceTypical GFAAS Detection Limit (µg/L)
Lead (Pb)Reagents, environment0.1 - 1.0
Cadmium (Cd)Reagents, environment0.01 - 0.5
Arsenic (As)Reagents, environment0.1 - 1.0
Mercury (Hg)Reagents, environment0.01 - 0.1 (Cold Vapor AAS)
Palladium (Pd)Catalysts1.0 - 10
Nickel (Ni)Catalysts, stainless steel reactors0.1 - 2.0
Copper (Cu)Catalysts, pipes0.1 - 2.0

X-ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. qa-group.com It operates by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. wikipedia.org Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present.

While XRF is a powerful tool for elemental analysis, it is not used to identify organic compounds themselves, as it detects elements rather than molecular structures. researchgate.net However, it is highly effective for screening for the presence of metal impurities, particularly those with medium to high atomic numbers. researchgate.net Its advantages include speed, minimal sample preparation, and its non-destructive nature, which preserves the sample for other analyses. qa-group.comnih.gov Portable XRF (pXRF) analyzers have also become valuable for rapid, on-site screening of raw materials or reaction mixtures for potential metal contamination. encyclopedia.pub

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of compounds like this compound.

LC-MS/MS and GC-MS/MS for Trace Analysis and Confirmation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that provide high sensitivity and selectivity for the detection and quantification of specific compounds, even at trace levels.

GC-MS/MS: For volatile and thermally stable compounds like this compound, GC is an excellent separation technique. When coupled with tandem mass spectrometry (MS/MS), the method offers exceptional selectivity. In GC-MS/MS, a specific precursor ion from the target analyte is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, allowing for very low detection limits. While specific methods for this exact pyrazole ester are not widely published, GC-MS/MS methodologies have been developed for other pyrazole derivatives, demonstrating the technique's suitability. researchgate.net

LC-MS/MS: This technique is highly versatile and can be applied to a wide range of compounds, including those that are not suitable for GC analysis. For this compound, LC-MS/MS would involve separation on a reversed-phase column followed by detection using mass spectrometry, typically with an electrospray ionization (ESI) source. researchgate.net Similar to GC-MS/MS, the use of tandem mass spectrometry allows for highly selective and sensitive quantification. The technique is widely used for the analysis of pyrazole derivatives in various matrices, confirming its applicability. acs.org The structural characterization of pyrazole derivatives often relies on mass spectrometry to confirm molecular weight and fragmentation patterns. nih.govchemrxiv.org

Table 2: Representative Parameters for MS/MS Analysis of a Pyrazole Carboxylate
ParameterGC-MS/MSLC-MS/MS
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M]+ ion[M+H]+ ion
Product Ions (m/z)Fragment ions from pyrazole ring cleavageFragment ions from loss of ester group
Typical Limit of Quantification0.1 - 10 µg/kg0.01 - 5 µg/kg

GC-IR and LC-NMR Coupling

For definitive structural elucidation, coupling chromatographic separation with Infrared Spectroscopy (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information.

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural identification capabilities of IR spectroscopy. As each separated component elutes from the GC column, its infrared spectrum is recorded "on-the-fly." This provides information about the functional groups present in the molecule. For this compound, GC-IR could confirm the presence of key functional groups such as the C=O stretch of the ester, C-O stretches, and vibrations associated with the pyrazole ring. studylib.netpurdue.edu This technique is particularly useful for distinguishing between isomers that might have similar mass spectra but different IR spectra.

LC-NMR: The coupling of Liquid Chromatography with NMR spectroscopy (LC-NMR) is one of the most powerful tools for the structural elucidation of unknown compounds in mixtures. mdpi.comsemanticscholar.org It allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C, and 2D-NMR) for each component separated by the LC system. For this compound, LC-NMR could provide unambiguous confirmation of the structure by revealing the precise arrangement of protons and carbons, including the substitution pattern on the pyrazole ring. researchgate.net While technically demanding, this technique eliminates the need for tedious isolation of each compound before spectroscopic analysis. semanticscholar.org

Sample Preparation Strategies for Diverse Sample Types

Effective sample preparation is a crucial step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte before analysis. The choice of technique depends on the nature of the sample (e.g., synthetic reaction mixtures, environmental samples).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. It is highly effective for cleaning up and concentrating analytes from complex samples like environmental water or biological fluids. For pyrazole derivatives, various SPE sorbents can be employed. A common approach for a moderately polar compound like this compound would be to use a reversed-phase sorbent such as C18.

The general steps for SPE include:

Conditioning: The sorbent is conditioned with a solvent like methanol, followed by water or an aqueous buffer to prepare it for sample loading.

Loading: The sample is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent.

Washing: A weak solvent is passed through the sorbent to wash away interfering compounds without eluting the analyte.

Elution: A stronger organic solvent is used to desorb the analyte from the sorbent, resulting in a cleaner, more concentrated sample.

Studies on pyrazole pesticides in environmental water have demonstrated high recovery rates using SPE with various sorbents, including multi-walled carbon nanotubes and magnetic metal-organic frameworks. nih.govnih.govresearchgate.net

Table 3: Example SPE Protocol for Pyrazole Compounds in Aqueous Samples
StepProcedurePurpose
SorbentReversed-Phase C18 (500 mg)Retain moderately polar organic compounds
Conditioning5 mL Methanol, followed by 5 mL WaterActivate the sorbent
Sample LoadingPass 100 mL of aqueous sampleAdsorb the analyte
Washing5 mL of 5% Methanol in WaterRemove polar impurities
Elution5 mL of Acetonitrile or Ethyl AcetateRecover the purified analyte
Typical Recovery>90%Efficient extraction

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com It is a versatile method for isolating compounds from synthetic reaction mixtures or for initial cleanup of various sample types.

For the purification of this compound from a synthetic mixture, LLE can be highly effective. For example, after a synthesis reaction, the crude product mixture can be dissolved in an organic solvent like ethyl acetate or dichloromethane. This organic phase is then washed with an aqueous solution to remove water-soluble impurities, such as inorganic salts, acids, or bases. google.com The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic impurities while ensuring the neutral pyrazole ester remains in the organic layer. The simplicity and scalability of LLE make it a common step in the workup procedure for the synthesis of pyrazole derivatives. phenomenex.comresearchgate.net

Derivatization Techniques for Enhanced Detection

In the analytical determination of this compound, derivatization is a key strategy employed to enhance its detectability and improve chromatographic performance, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). The inherent chemical properties of the molecule, specifically the carboxylate group, can be modified to yield a derivative with more favorable analytical characteristics. These modifications aim to increase volatility, improve thermal stability, and introduce a specific tag for highly sensitive detection methods like electron capture detection (ECD) or fluorescence detection.

Derivatization reactions for this compound primarily target the ester functional group. While the compound is already an ester, further derivatization can be necessary, especially if the analytical method requires a different type of ester or if the original methyl ester is not optimal for the chosen analytical technique. The core principle is to convert the carboxylate into a form that is more amenable to the separation and detection method being used.

Common derivatization approaches for compounds containing a carboxylate functional group, such as the target analyte, include silylation and transesterification for GC analysis, and amidation or the introduction of a fluorophore for HPLC analysis.

Silylation

Silylation is a widely used derivatization technique for GC analysis that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. nih.gov While this compound does not have an active hydrogen on its carboxylate group, silylation could be employed if the analytical procedure involved hydrolysis of the ester to the corresponding carboxylic acid. The resulting carboxylic acid would then be a prime candidate for silylation.

The introduction of a TMS group increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis. nih.gov Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction involves the treatment of the carboxylic acid with the silylating agent, often in the presence of a catalyst and a non-polar solvent. The resulting trimethylsilyl ester is then readily analyzed by GC-MS.

Table 1: Common Silylating Agents and Their Properties

Silylating AgentAbbreviationProperties
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, volatile byproducts. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVery powerful silylating agent, volatile byproducts.

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged for another alkyl group. This can be advantageous if a different ester derivative offers better chromatographic properties or a more specific mass spectrometric fragmentation pattern. For instance, converting the methyl ester to a tert-butyldimethylsilyl (TBDMS) ester can provide a more stable derivative with a characteristic mass spectrum.

This process is typically carried out by reacting the methyl ester with an alcohol corresponding to the desired ester group in the presence of an acid or base catalyst. For analytical purposes, this allows for the introduction of a wide range of ester groups to optimize the separation and detection.

Amidation

For HPLC analysis, particularly when coupled with mass spectrometry (LC-MS), derivatization of the carboxylate group to form an amide can improve ionization efficiency and chromatographic retention. researchgate.net This would first require the hydrolysis of the methyl ester to the carboxylic acid. The resulting carboxylic acid can then be reacted with an amine in the presence of a coupling agent to form a stable amide. The choice of amine can be tailored to introduce specific properties, such as a positive charge for enhanced electrospray ionization.

Fluorescent Derivatization for HPLC

To significantly enhance the sensitivity of detection in HPLC, a fluorescent tag can be introduced into the molecule. This is particularly useful when analyzing trace levels of the compound. Similar to amidation, this process would begin with the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid can then be reacted with a fluorescent labeling reagent that targets the carboxyl group.

Several reagents are available for the fluorescent labeling of carboxylic acids. These reagents typically contain a reactive group that forms a covalent bond with the carboxylic acid and a fluorophore moiety that exhibits strong fluorescence. This allows for highly sensitive detection using a fluorescence detector. sdiarticle4.com

Table 2: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids

ReagentDetection Wavelengths (Excitation/Emission)
4-Bromomethyl-7-methoxycoumarin365 nm / 475 nm
9-Anthryldiazomethane365 nm / 450 nm

The derivatization of this compound is a versatile tool for the analytical chemist, enabling the use of a variety of powerful analytical techniques for its detection and quantification. The choice of derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

Future Directions and Research Gaps in Methyl 1 Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate Research

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of pyrazole (B372694) carboxylates exist, the pursuit of more efficient, sustainable, and atom-economical routes remains a critical research endeavor. Future synthetic strategies for methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate are expected to focus on several key areas:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including enhanced reaction control, improved safety, and higher throughput. The development of robust flow protocols for the key cyclization and functionalization steps would be a major step forward.

Catalytic C-H Activation: Direct functionalization of the pyrazole core and its substituents via C-H activation is a highly desirable but challenging goal. Success in this area would streamline synthetic routes by eliminating the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions are central to modern synthetic chemistry. Future research should aim to develop syntheses that minimize waste and environmental impact. For instance, replacing hazardous reagents like dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate has been a successful strategy for related compounds. google.com

Synthetic Approach Potential Advantages Key Research Challenges
Continuous Flow Synthesis Improved safety, scalability, and process controlReactor design, optimization of reaction parameters, handling of solids
C-H Activation Increased atom economy, reduced synthetic stepsRegioselectivity, catalyst development, substrate scope
Green Chemistry Reduced environmental impact, enhanced sustainabilityIdentification of suitable green solvents and reagents, energy efficiency

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior and properties. eurasianjournals.com For this compound, advanced computational modeling can be leveraged to:

Elucidate Reaction Mechanisms: Quantum mechanical calculations can map out the intricate details of reaction pathways, identify transition states, and explain observed regioselectivity in synthetic transformations. This understanding is crucial for optimizing existing reactions and designing new ones.

Predict Physicochemical Properties: Techniques like Density Functional Theory (DFT) can be employed to predict a wide range of properties, including electronic structure, spectroscopic signatures, and reactivity indices. These predictions can guide experimental efforts and accelerate the discovery of new applications.

Simulate Molecular Interactions: Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with other molecules, such as solvents, catalysts, or biological targets. This is particularly valuable in the design of new materials and pharmaceuticals. eurasianjournals.com

Computational Method Application in Research Predicted Outcomes
Quantum Mechanics (DFT) Mechanistic studies, property predictionReaction pathways, electronic properties, spectroscopic data
Molecular Dynamics Simulation of molecular interactionsBinding affinities, conformational analysis, transport properties
QSAR Modeling Structure-activity relationship studiesPrediction of biological activity and toxicity

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The pyrazole ring is a versatile scaffold that can participate in a wide array of chemical reactions. While much is known about its fundamental reactivity, there remains significant potential for discovering novel transformations of this compound. Future research in this area could focus on:

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive chemical reactions can enable unique and previously inaccessible transformations. The application of these techniques to the functionalization of the pyrazole core could lead to the synthesis of novel derivatives with interesting properties.

Multicomponent Reactions: The development of new multicomponent reactions that incorporate this compound as a building block would provide rapid access to complex molecular architectures.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different heterocyclic systems.

Integration into Emerging Smart Materials and Functional Devices

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for incorporation into advanced materials. Future research on this compound could explore its potential in:

Organic Electronics: Pyrazole-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound may impart desirable photophysical properties.

Sensors: The pyrazole moiety can act as a binding site for various ions and molecules. By incorporating this compound into a larger sensory system, it may be possible to develop highly selective and sensitive chemical sensors.

Metal-Organic Frameworks (MOFs): Pyrazole carboxylates can serve as organic linkers in the construction of MOFs. researchgate.net These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Synergistic Applications in Multi-Catalytic Systems

The field of catalysis is continuously evolving, with a growing interest in multi-catalytic systems where two or more catalysts work in concert to achieve a desired transformation. This compound could play a role in such systems as:

A Ligand for Metal Catalysts: The pyrazole nitrogen atoms can coordinate to metal centers, allowing for the fine-tuning of the catalyst's electronic and steric properties.

An Organocatalyst: The pyrazole ring itself can exhibit catalytic activity in certain reactions.

A Cooperative Catalyst Component: In combination with another catalyst, it could enable new and efficient transformations that are not possible with either catalyst alone.

Challenges and Opportunities in the Broader Pyrazole Carboxylate Chemical Landscape

The broader field of pyrazole carboxylate chemistry faces both challenges and exciting opportunities. A significant challenge is the development of regioselective synthetic methods, as the pyrazole ring can be functionalized at multiple positions. Overcoming this challenge will require a deeper understanding of the factors that control reactivity.

Opportunities abound in the application of pyrazole carboxylates in medicinal chemistry, agrochemistry, and materials science. researchgate.net The diverse biological activities exhibited by pyrazole-containing compounds make them attractive scaffolds for drug discovery. nih.gov In agrochemistry, pyrazole derivatives have been developed as effective fungicides. patsnap.com The continued exploration of the chemical space around the pyrazole carboxylate core is likely to yield new compounds with valuable properties.

Q & A

Q. What are the recommended synthetic routes for methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including condensation, cyclization, and esterification. For example, similar pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by esterification . Key optimization steps include:

  • Temperature control : Cyclization often requires reflux in ethanol or THF (80–100°C).
  • Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOEt) improve cyclization efficiency.
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) yields >95% purity .
    Reference NMR data (e.g., δ 1.18–1.48 ppm for ethyl/methyl groups) ensures structural fidelity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Critical characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., ethyl groups at δ 1.2–1.5 ppm, pyrazole protons at δ 7.8–8.6 ppm) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 450.2 for a related compound ).
  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste disposal : Segregate organic waste and consult licensed disposal services for halogenated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N-atoms show high electron density, favoring hydrogen bonding with biological targets .
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to assess anti-inflammatory potential. Positional isomerism (e.g., methyl vs. ethyl groups) significantly affects binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may indicate tautomerism or solvent effects .
  • X-ray crystallography : Resolve ambiguities in substituent orientation. For example, a related pyrazole-carboxylic acid derivative was confirmed via single-crystal analysis (space group P1, R = 0.034) .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact biological activity?

  • Structure-activity relationship (SAR) studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on enzyme inhibition. For example, trifluoromethyl groups enhance metabolic stability in similar compounds .
  • In vitro assays : Test cytotoxicity (e.g., IC50 values in cancer cell lines) and compare with analogs. Positional isomerism on the benzyl ring can alter IC50 by >10-fold .

Q. What methodologies optimize yield in large-scale synthesis while minimizing impurities?

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by precise temperature/residence time control.
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, solvent polarity). For instance, DMF increases cyclization yields by 15% compared to THF .

Q. How can environmental fate studies assess the ecological impact of this compound?

  • Biodegradation assays : Use OECD 301B guidelines to measure half-life in soil/water. Pyrazole derivatives often show moderate persistence (t1/2 = 30–60 days) .
  • Toxicity profiling : Conduct Daphnia magna or algal growth inhibition tests. EC50 values >10 mg/L suggest low acute toxicity .

Methodological Notes

  • Spectral contradictions : Always cross-check NMR data with synthetic intermediates to rule out regioisomeric byproducts .
  • Scale-up challenges : Pilot-scale reactions may require alternative solvents (e.g., replacing dichloromethane with ethyl acetate) to meet green chemistry principles .

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